

The DCG-04 Probe: A Technical Guide for Cysteine Protease Research

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Compound of Interest

Compound Name: DCG04

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Introduction

DCG-04 is a powerful and widely utilized activity-based probe (ABP) for the study of cysteine proteases, particularly those of the papain superfamily, which includes the cathepsins. As a biotinylated derivative of the irreversible inhibitor E-64c, DCG-04 covalently modifies the active site cysteine of these enzymes, allowing for their detection, identification, and quantification in complex biological samples. This technical guide provides an in-depth overview of the structure, chemical properties, and applications of the DCG-04 probe, complete with experimental protocols and visualizations to aid researchers in its effective use.

Core Concepts: Structure and Chemical Properties

DCG-04 is meticulously designed for activity-based protein profiling (ABPP). Its structure is comprised of three key functional components:

- **An Epoxide Warhead:** This reactive group irreversibly binds to the nucleophilic thiol group of the active site cysteine residue of target proteases.
- **A Peptide Scaffold:** This portion of the molecule provides a degree of selectivity for the papain family of cysteine proteases.

- A Biotin Affinity Tag: This tag allows for the detection and enrichment of probe-labeled proteins using streptavidin-based techniques.

The covalent nature of the interaction between DCG-04 and its target enzymes makes it an invaluable tool for profiling the active contingent of these proteases within a cell or tissue, as it does not bind to inactive zymogens or inhibitor-bound enzymes.

Chemical Properties of DCG-04

Property	Value
Chemical Formula	C43H66N8O11S
Molecular Weight	903.11 g/mol
Appearance	White to off-white solid
Solubility	Soluble in DMSO
Storage	Store at -20°C for long-term stability

Data Presentation: Target Profile of DCG-04

DCG-04 is recognized as a broad-spectrum probe, targeting a wide array of cysteine cathepsins. While comprehensive, directly comparable quantitative data such as IC₅₀ or K_i values across all cathepsins in a single study is not readily available in the literature, it has been shown to effectively label the following human cathepsins:

- Cathepsin B
- Cathepsin C
- Cathepsin H
- Cathepsin J
- Cathepsin K
- Cathepsin L

- Cathepsin S
- Cathepsin V
- Cathepsin X

The broad reactivity of DCG-04 makes it an excellent tool for initial screens of active cysteine cathepsins in a biological sample. The relative activity of different cathepsins can be inferred from the intensity of the corresponding bands on a western blot. For more specific quantification and determination of inhibitory constants, competition assays are employed.

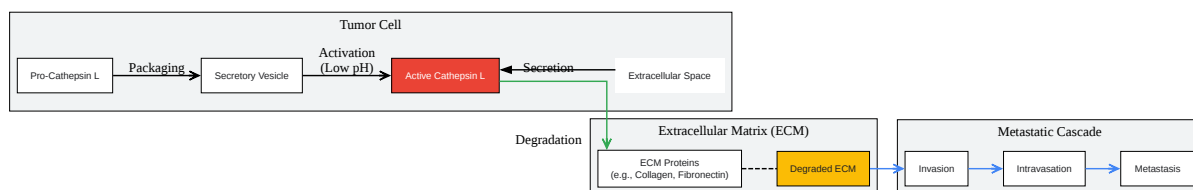
Competitive Activity-Based Protein Profiling

To determine the IC₅₀ of a novel inhibitor against a specific cathepsin, a competitive ABPP experiment can be performed. In this setup, a cell lysate or purified enzyme is pre-incubated with varying concentrations of the inhibitor before the addition of DCG-04. The ability of the inhibitor to prevent the labeling of the target enzyme by DCG-04 is then quantified, typically by densitometry of the corresponding band on a streptavidin blot. A decrease in the DCG-04 signal indicates successful competition by the inhibitor.

Mandatory Visualizations

Signaling Pathway: Role of Cathepsin L in Cancer Metastasis

Cathepsin L, a key target of DCG-04, is known to be upregulated in various cancers and plays a crucial role in tumor progression and metastasis.^[1] The following diagram illustrates a simplified signaling pathway involving Cathepsin L in the degradation of the extracellular matrix (ECM), a critical step in cancer cell invasion.

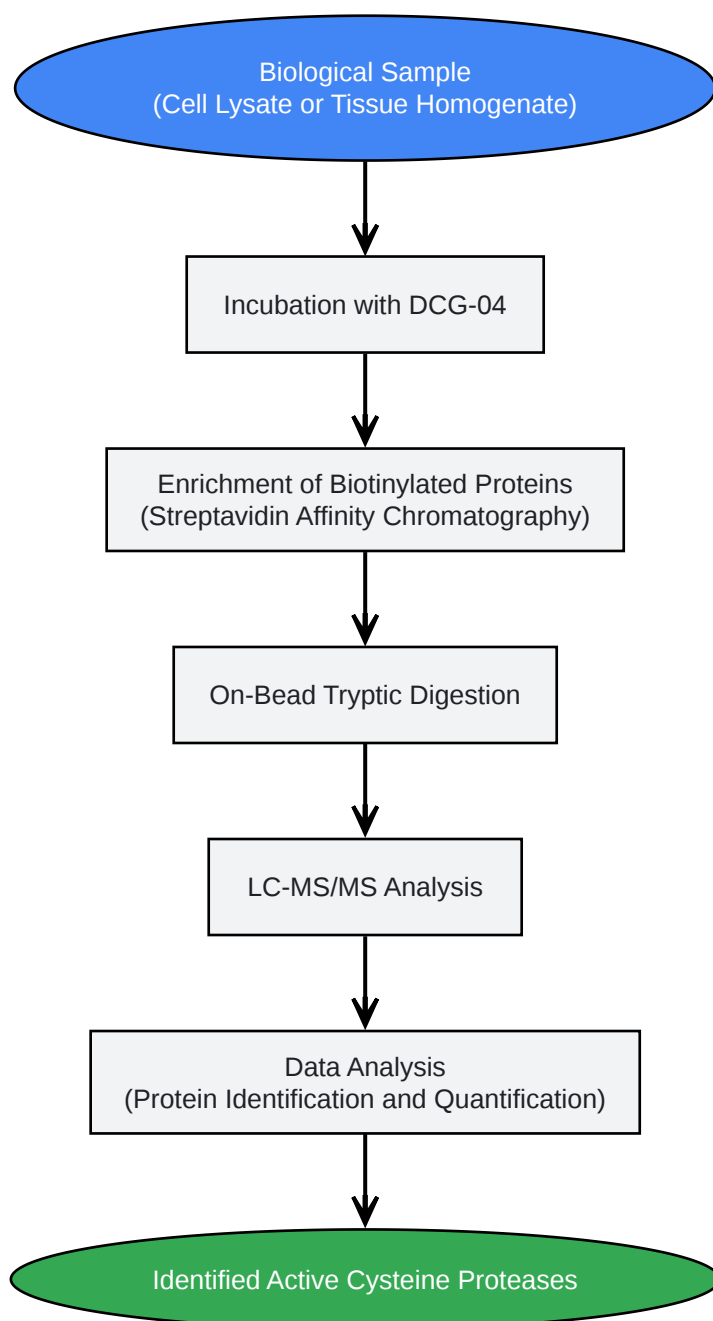


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Caption: Cathepsin L's role in cancer metastasis.

Experimental Workflow: Activity-Based Protein Profiling (ABPP) with DCG-04

The following diagram outlines a typical experimental workflow for identifying active cysteine proteases in a biological sample using DCG-04 coupled with mass spectrometry.

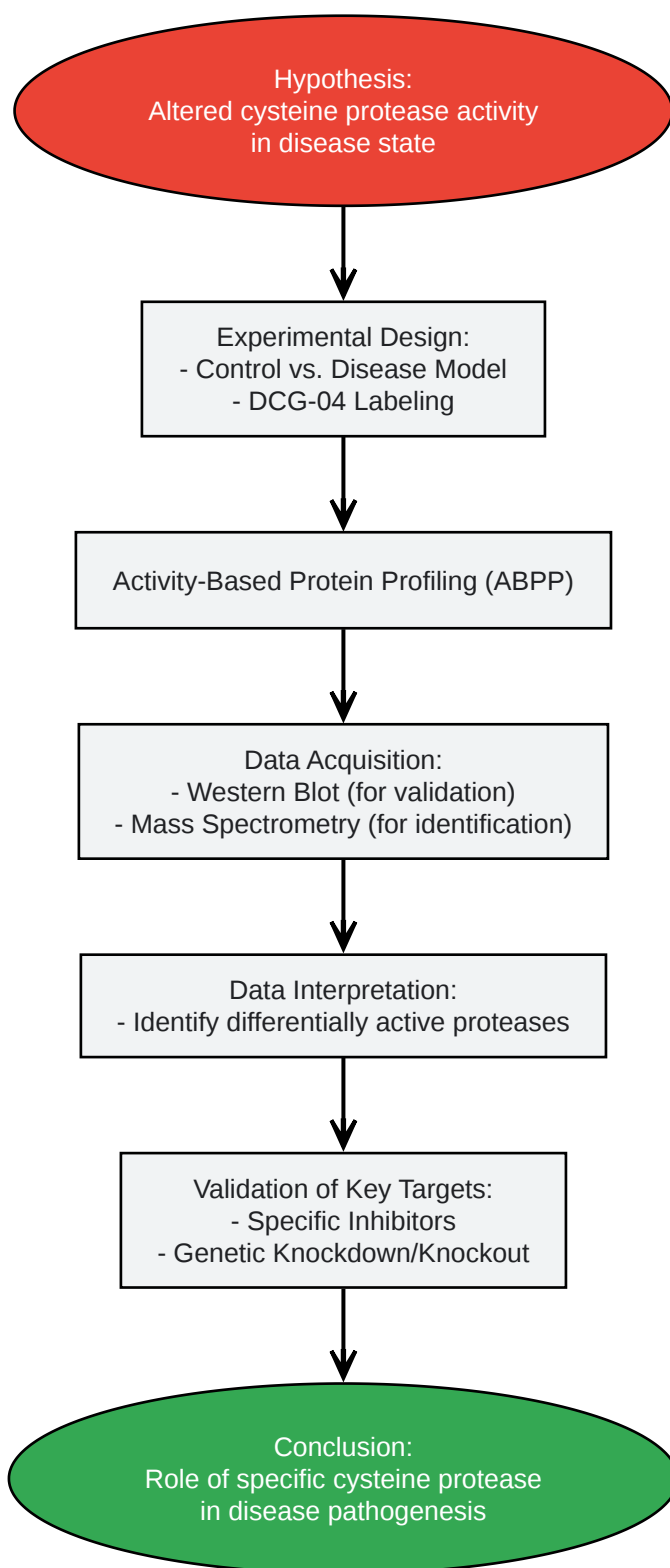


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Caption: ABPP workflow using the DCG-04 probe.

Logical Relationship: Research Process Using DCG-04

This diagram illustrates the logical flow of a research project investigating the role of cysteine proteases in a specific disease model using the DCG-04 probe.



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Caption: Logical flow of a DCG-04-based study.

Experimental Protocols

Protocol 1: DCG-04 Labeling of Cell Lysates

This protocol is adapted from methodologies described for the analysis of active cathepsins in cell lysates.

Materials:

- Cell pellets (e.g., from $\sim 2.0 \times 10^6$ cells)
- Ice-cold Lysis Buffer: 50 mM Citrate, pH 5.5, 0.5% CHAPS, 0.1% Triton X-100, 5 mM DTT
- DCG-04 stock solution (e.g., 1 mM in DMSO)
- Bradford Reagent for protein quantification
- SDS-PAGE loading buffer
- Microcentrifuge

Procedure:

- Resuspend the cell pellet in 100 μ L of ice-cold Lysis Buffer.
- Incubate on ice for 30 minutes, vortexing occasionally.
- Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (cell lysate) to a new pre-chilled microfuge tube.
- Determine the protein concentration of the lysate using the Bradford assay.
- Dilute the lysate to a final protein concentration of 1 mg/mL with Lysis Buffer.
- Add DCG-04 to the lysate to a final concentration of 1-5 μ M.
- Incubate for 1 hour at 37°C.

- Stop the labeling reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
- The samples are now ready for analysis by SDS-PAGE and streptavidin-HRP blotting.

Protocol 2: Direct Labeling of Purified Cathepsin X

This protocol is for the direct labeling of a purified cysteine protease and is adapted from a study on Cathepsin X.^[2]

Materials:

- Purified Cathepsin X
- Reaction Buffer: 50 mM Sodium Acetate, pH 5.5, 5 mM MgCl₂, 2 mM DTT
- DCG-04 stock solution (e.g., 10 mM in DMSO)
- SDS-PAGE loading buffer
- Microcentrifuge tubes

Procedure:

- Dilute the purified Cathepsin X to a concentration of 3 ng/μL in the Reaction Buffer.
- Optional (for competition experiments): Pre-treat the diluted enzyme with a specific inhibitor for 30 minutes at room temperature.
- Add DCG-04 to a final concentration of 100 μM.
- Incubate for 30 minutes at room temperature.
- Terminate the reaction by adding an equal volume of 2x SDS-PAGE loading buffer and boiling for 5 minutes.
- Analyze the labeled protein by SDS-PAGE and visualize using a Typhoon flatbed laser scanner if a fluorescently tagged DCG-04 was used, or by streptavidin-HRP blotting for the biotinylated probe.

Conclusion

The DCG-04 probe is an indispensable tool for the functional investigation of cysteine proteases. Its broad reactivity and the robustness of the associated experimental workflows allow for the comprehensive profiling of active cathepsins in a variety of biological contexts. By enabling the specific detection and identification of active enzymes, DCG-04 provides crucial insights into the roles of these proteases in health and disease, thereby facilitating the discovery of novel biomarkers and therapeutic targets. This guide serves as a foundational resource for researchers embarking on the use of this powerful chemical probe.

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References

- 1. Cathepsin L targeting in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
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